Physicochemical properties of 2-bromo-N-(4-ethoxyphenyl)acetamide
Physicochemical properties of 2-bromo-N-(4-ethoxyphenyl)acetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-N-(4-ethoxyphenyl)acetamide
Executive Summary
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-bromo-N-(4-ethoxyphenyl)acetamide, a halogenated aromatic amide of significant interest in medicinal chemistry and materials science. As a derivative of phenacetin, its properties are critical for applications ranging from synthetic intermediate to a scaffold in drug discovery programs. This document details the compound's chemical identity, lipophilicity, solubility, and spectroscopic characteristics. Furthermore, it offers field-proven, step-by-step experimental protocols for the empirical determination of key parameters such as aqueous solubility and partition coefficient (LogP), grounded in OECD guidelines. The synthesis of these data points provides a critical foundation for researchers, scientists, and drug development professionals, enabling informed decisions in experimental design, formulation, and screening cascades.
Introduction: The Scientific Context
2-bromo-N-(4-ethoxyphenyl)acetamide belongs to the acetamide class of organic compounds, characterized by an amide linkage. Its structure is analogous to the well-known analgesic phenacetin, with the key distinction of a bromine atom on the acetyl group.[1][2] This halogenation dramatically alters the molecule's reactivity, making it a valuable alkylating agent and a versatile building block in organic synthesis.
The physicochemical properties of a compound are the bedrock upon which its potential applications are built. For drug development professionals, parameters such as solubility, lipophilicity (LogP), and stability dictate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] Understanding these characteristics is not merely an academic exercise; it is a prerequisite for designing effective, safe, and bioavailable therapeutic agents. This guide synthesizes available data with established analytical principles to provide a robust profile of this compound.
Chemical Identity and Core Properties
A precise understanding of a compound's fundamental properties is the starting point for all subsequent research. The core identifiers and computed physical properties for 2-bromo-N-(4-ethoxyphenyl)acetamide are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-bromo-N-(4-ethoxyphenyl)acetamide | - |
| Synonyms | N-(4-Ethoxyphenyl)-2-bromoacetamide | - |
| CAS Number | 34325-71-8 | [4] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [4] |
| Molecular Weight | 258.11 g/mol | [4] |
| Boiling Point | 399.2 ± 27.0 °C (Predicted) | [4] |
| Topological Polar Surface Area | 38.3 Ų | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 3 | [5] |
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Molecular Structure: The molecule consists of a 4-ethoxyphenyl group attached to the nitrogen of an acetamide moiety, which is further substituted with a bromine atom at the alpha-carbon. This structure provides a balance of hydrophobic (aromatic ring, ethyl group) and hydrophilic (amide, ether oxygen) features.
Lipophilicity and Dissociation Constant: Keys to Biological Behavior
The interplay between a molecule's ability to dissolve in aqueous and lipid environments is a critical determinant of its pharmacokinetic behavior.
Partition Coefficient (LogP)
The partition coefficient (P) is the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. Its logarithmic form, LogP, is a cornerstone of medicinal chemistry.[3]
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Calculated LogP (XLogP3): 2.4 (for isomer N-(2-bromo-4-ethoxyphenyl)acetamide)[5]
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Significance: A positive LogP value indicates a preference for lipid environments, suggesting the compound is more lipophilic than hydrophilic.[3] According to Lipinski's "Rule of Five," an orally available drug candidate typically has a LogP value of less than 5.[3] The calculated LogP of ~2.4 suggests that 2-bromo-N-(4-ethoxyphenyl)acetamide has favorable lipophilicity for membrane permeability without being excessively greasy, which could lead to poor aqueous solubility or metabolic instability.
Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base. For 2-bromo-N-(4-ethoxyphenyl)acetamide, the most relevant pKa is associated with the amide proton (N-H).
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Estimated pKa: The amide proton is weakly acidic. For comparison, the related compound phenacetin has an uncertain pKa of approximately 2.2 in water.[1][2][6] The electron-withdrawing effect of the bromoacetyl group would likely make the amide proton slightly more acidic than in a simple N-aryl acetamide. The molecule is expected to be neutral over the physiological pH range.
Synthesis and Spectroscopic Profile
The structural confirmation of 2-bromo-N-(4-ethoxyphenyl)acetamide relies on a combination of synthesis and spectroscopic analysis. A common synthetic route involves the acylation of 4-ethoxyaniline with bromoacetyl bromide.
Caption: Experimental workflow for aqueous solubility determination.
Step-by-Step Methodology:
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Preparation: To each of three glass flasks, add a volume of distilled water (e.g., 10 mL). Ensure the temperature is controlled at 20 ± 0.5 °C using a water bath.
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Addition of Substance: Add an excess amount of 2-bromo-N-(4-ethoxyphenyl)acetamide to each flask. The excess is critical to ensure that a saturated solution is achieved.
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Equilibration: Seal the flasks and agitate them at a constant speed for a period sufficient to reach equilibrium (typically 24 hours). A preliminary test can establish the minimum time required.
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Phase Separation: After equilibration, allow the flasks to stand in the water bath for at least 24 hours to permit undissolved material to settle. Subsequently, centrifuge an aliquot from each flask to separate the solid and aqueous phases.
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Analysis: Carefully remove a sample from the clear supernatant of each flask. Prepare a series of dilutions and analyze them using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.
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Calculation: Determine the concentration in each of the three flasks. If the values are within 15% of their mean, the experiment is valid. The average of the three values is reported as the aqueous solubility. [7]
Determination of Partition Coefficient (Shake-Flask Method)
The "shake-flask" method is the gold standard for LogP determination due to its direct measurement approach. [3][8]The principle is to allow the solute to partition between two immiscible liquids (n-octanol and water) until equilibrium is reached, then measure the concentration in each phase.
Caption: Experimental workflow for LogP determination via the shake-flask method.
Step-by-Step Methodology:
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Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate overnight. This prevents volume changes during the experiment.
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Test Preparation: Prepare a stock solution of the compound in the pre-saturated solvent in which it is more soluble.
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Partitioning: Place known volumes of the pre-saturated n-octanol and water into a separatory funnel. Add a small volume of the stock solution.
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Equilibration: Shake the funnel vigorously for 5-10 minutes, then allow it to stand at a constant temperature until the two phases have completely separated.
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Analysis: Determine the concentration of the compound in each phase. This is typically done by HPLC-UV. It is crucial to measure the concentration in both phases to ensure mass balance.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. [3]The experiment should be repeated at least twice.
Stability Assessment
Stability testing is essential to determine a product's shelf-life and appropriate storage conditions. [9][10]It involves subjecting the compound to controlled environmental conditions over time. [9] Protocol Outline:
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Sample Preparation: Weigh a precise amount of the compound into several vials suitable for the test conditions (e.g., clear glass for photostability, amber for light protection).
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Condition Exposure: Store the vials under various conditions as part of a forced degradation study:
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Thermal Stress: Elevated temperature (e.g., 40°C, 60°C).
-
Humidity Stress: High humidity (e.g., 75% RH).
-
Photostability: Exposure to a controlled light source (ICH Q1B guidelines).
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Control: Recommended storage (e.g., 5°C, protected from light).
-
-
Time Points: At specified intervals (e.g., 0, 1, 2, 4 weeks), remove a vial from each condition.
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Analysis: Dissolve the sample in a suitable solvent and analyze using HPLC. The primary metrics are the recovery of the parent compound (potency) and the appearance of any degradation products (purity).
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Interpretation: A significant loss of the parent compound or the growth of impurity peaks indicates instability under those specific conditions. This data informs handling, storage, and shelf-life determination. [11][12][13]
Relationship Between Properties and Drug Development
The measured physicochemical properties directly inform the suitability of a compound for further development.
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- 5. N-(2-bromo-4-ethoxyphenyl)acetamide | C10H12BrNO2 | CID 3798499 - PubChem [pubchem.ncbi.nlm.nih.gov]
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